molecular formula C5H5FN4O B13682337 5-Fluoropyrimidine-2-carbohydrazide

5-Fluoropyrimidine-2-carbohydrazide

Cat. No.: B13682337
M. Wt: 156.12 g/mol
InChI Key: QJDWNSSLOISUIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyrimidine-2-carbohydrazide typically involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoropyrimidine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoropyrimidine-2-carbohydrazide is used as a building block for the synthesis of more complex fluorinated pyrimidines. These compounds are valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential to interact with nucleic acids and proteins. Its fluorinated nature can enhance binding affinity and specificity, making it useful in probing biological systems .

Medicine: The primary application of this compound in medicine is in the development of anti-cancer agents. Fluorinated pyrimidines, such as 5-fluorouracil, are well-known for their ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the production of various active ingredients .

Mechanism of Action

The mechanism of action of 5-Fluoropyrimidine-2-carbohydrazide involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This compound can inhibit enzymes such as thymidylate synthase, which is essential for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting this enzyme, this compound can effectively halt the proliferation of rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Uniqueness: 5-Fluoropyrimidine-2-carbohydrazide is unique due to its specific structure, which allows for distinct interactions with biological targets. Its hydrazide group can form additional hydrogen bonds, potentially enhancing its binding affinity and specificity compared to other fluorinated pyrimidines .

Properties

Molecular Formula

C5H5FN4O

Molecular Weight

156.12 g/mol

IUPAC Name

5-fluoropyrimidine-2-carbohydrazide

InChI

InChI=1S/C5H5FN4O/c6-3-1-8-4(9-2-3)5(11)10-7/h1-2H,7H2,(H,10,11)

InChI Key

QJDWNSSLOISUIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C(=O)NN)F

Origin of Product

United States

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